molecular formula C11H17NO4 B14364506 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 90367-98-9

5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Katalognummer: B14364506
CAS-Nummer: 90367-98-9
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: XMFQOMDLTFHXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with a complex structure that includes a dioxane ring and a butylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of a dioxane derivative with a butylamine compound. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

90367-98-9

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

5-(butylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H17NO4/c1-4-5-6-12-7-8-9(13)15-11(2,3)16-10(8)14/h7,12H,4-6H2,1-3H3

InChI-Schlüssel

XMFQOMDLTFHXQI-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC=C1C(=O)OC(OC1=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.